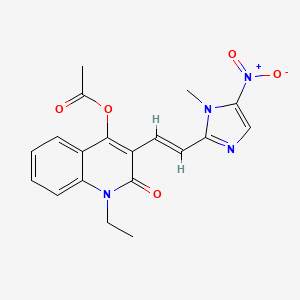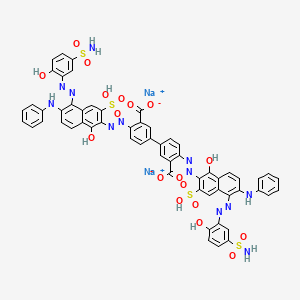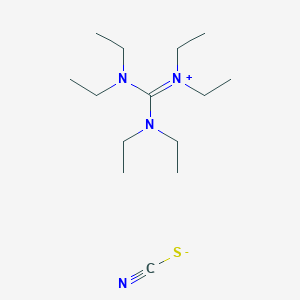
Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate is a chemical compound that belongs to the class of organoaminosilane compounds. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its unique structure, which includes diethylamino groups and a thiocyanate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate typically involves the reaction of diethylamine with a suitable precursor under controlled conditions. One common method involves the reaction of diethylamine with a silicon-containing compound, such as bis(diethylamino)silane, in the presence of a thiocyanate source. The reaction is usually carried out in an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form.
Análisis De Reacciones Químicas
Types of Reactions
Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of amine derivatives.
Substitution: The thiocyanate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce secondary or tertiary amines.
Aplicaciones Científicas De Investigación
Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organosilicon compounds.
Medicine: Research is ongoing to explore its use in drug development and therapeutic applications.
Industry: It is utilized in the production of advanced materials, including coatings and polymers.
Mecanismo De Acción
The mechanism of action of Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate involves its interaction with specific molecular targets. The compound can form stable complexes with metal ions, which can influence various biochemical pathways. Additionally, its unique structure allows it to participate in a range of chemical reactions, making it a versatile tool in research and industrial applications.
Comparación Con Compuestos Similares
Similar Compounds
Bis(diethylamino)silane: A related compound with similar applications in the semiconductor industry.
Tris(dimethylamino)silane: Another organoaminosilane with different reactivity and applications.
Diisopropylaminosilane: Used in similar contexts but with distinct properties.
Uniqueness
Bis(diethylamino)-N,N-diethylmethaniminium thiocyanate stands out due to its specific combination of diethylamino groups and thiocyanate moiety, which imparts unique reactivity and stability. This makes it particularly useful in applications requiring precise control over chemical reactions and material properties.
Propiedades
Número CAS |
74119-86-1 |
|---|---|
Fórmula molecular |
C14H30N4S |
Peso molecular |
286.48 g/mol |
Nombre IUPAC |
bis(diethylamino)methylidene-diethylazanium;thiocyanate |
InChI |
InChI=1S/C13H30N3.CHNS/c1-7-14(8-2)13(15(9-3)10-4)16(11-5)12-6;2-1-3/h7-12H2,1-6H3;3H/q+1;/p-1 |
Clave InChI |
BVXFFLCTHBTOSO-UHFFFAOYSA-M |
SMILES canónico |
CCN(CC)C(=[N+](CC)CC)N(CC)CC.C(#N)[S-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




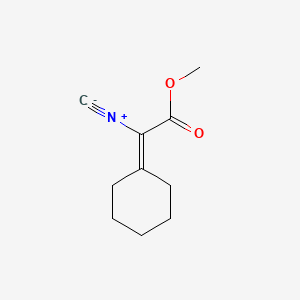

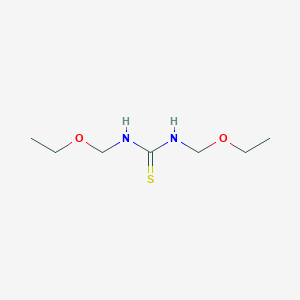

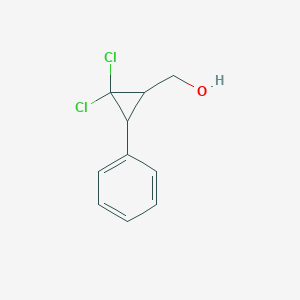


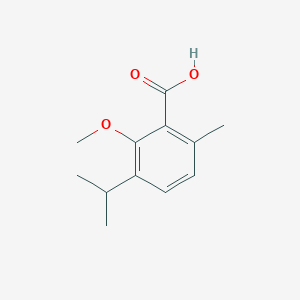

![Ethyl 3-[(2-aminophenyl)sulfanyl]prop-2-enoate](/img/structure/B14455217.png)
